molecular formula C19H20FN5O3S B6439895 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine CAS No. 2549003-19-0

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine

Cat. No.: B6439895
CAS No.: 2549003-19-0
M. Wt: 417.5 g/mol
InChI Key: MOQSHBYAKRDLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a pyrrolidine ring at position 4. The pyrrolidine moiety is further modified by a 2-fluorobenzenesulfonyl group. The compound’s design leverages sulfonamide and triazole motifs, which are common in drug discovery for their metabolic stability and binding affinity .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c20-15-3-1-2-4-16(15)29(26,27)24-10-9-13(11-24)12-28-18-8-7-17-21-22-19(14-5-6-14)25(17)23-18/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSHBYAKRDLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzyme targets it interacts with. For example, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it targets cholinesterase, it could influence neurotransmission.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied in silico. These studies can provide insights into the compound’s potential bioavailability, half-life, and routes of excretion.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of an enzyme could lead to decreased production of a certain metabolite, which could in turn affect cellular processes regulated by that metabolite.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s ability to form hydrogen bonds with its targets could be affected by the pH of the environment. Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive molecules.

Biological Activity

The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular structure of this compound includes:

  • A triazolo[4,3-b]pyridazine core
  • A pyrrolidine ring
  • A fluorobenzenesulfonyl group

These structural components contribute to the compound's interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The triazolo-pyridazine core is known for its ability to inhibit certain enzymes by binding to their active sites. This inhibition can block catalytic activity and disrupt metabolic pathways.
  • Receptor Modulation : The compound may modulate signaling pathways through interactions with specific receptors, leading to a range of biological effects including anti-inflammatory and anticancer activities.

Biological Activity Data

Research indicates that derivatives of this compound exhibit significant biological activities. Below is a summary of the findings from various studies:

Activity Model/Cell Line IC50 (µM) Comments
Anticancer ActivityRKO (Colorectal Cancer)60.70Strongest effect observed
Anticancer ActivityPC-3 (Prostate Cancer)49.79Most potent derivative
Anticancer ActivityHeLa (Cervical Cancer)78.72Effective against multiple cell lines
Antileishmanial ActivityLeishmania mexicana< 1.00Comparable to amphotericin B

These results highlight the compound's potential as a therapeutic agent against various types of cancer and leishmaniasis.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), it was found that certain derivatives showed over 70% inhibition in cell viability at concentrations around 100 µM. The most active derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, indicating significant anticancer potential .
  • Leishmanicidal Activity Assessment :
    The compound demonstrated excellent leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM for several derivatives. This suggests a promising avenue for developing treatments for leishmaniasis .

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound to enhance its biological activity. The presence of functional groups such as sulfonyl and fluorine has been shown to influence the potency and selectivity of these compounds against specific biological targets .

Furthermore, structure-activity relationship (SAR) studies have indicated that modifications in the cyclopropyl moiety or the sulfonyl group can lead to improved efficacy and reduced toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with other triazolopyridazine derivatives, such as 3-cyclopropyl-6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine (). Below is a comparative analysis:

Parameter Target Compound Analog ()
Core Structure [1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine
Position 3 Substituent Cyclopropyl Cyclopropyl
Position 6 Substituent (Oxymethyl)pyrrolidine + 2-fluorobenzenesulfonyl Piperazine + 2,4-difluorobenzenesulfonyl
Molecular Weight ~468.5 g/mol (estimated) ~514.5 g/mol (exact mass from )
Sulfonyl Group Monosubstituted (2-fluoro) Disubstituted (2,4-difluoro)
Heterocyclic Amine Pyrrolidine Piperazine

Functional Implications

Sulfonyl Group Variation: The monosubstituted 2-fluorobenzenesulfonyl group in the target compound may confer selective binding to hydrophobic enzyme pockets compared to the bulkier 2,4-difluoro analog. Fluorine substitution enhances metabolic stability and membrane permeability .

Heterocyclic Amine Differences: Pyrrolidine (5-membered ring) versus piperazine (6-membered ring) alters conformational flexibility.

The cyclopropyl group may reduce steric hindrance, enhancing binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.